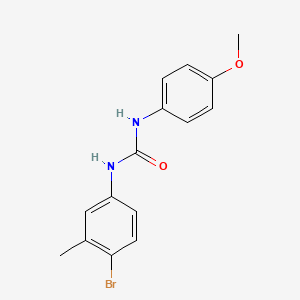![molecular formula C13H12N2O3S B5728028 2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)
2-methoxy-4-[(2-nitrophenyl)thio]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(2-nitrophenyl)thio]aniline, also known as MNTA, is a synthetic compound that has gained significant attention in scientific research. MNTA is a member of the thioaniline family of compounds that have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(2-nitrophenyl)thio]aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-4-[(2-nitrophenyl)thio]aniline has been shown to affect various biochemical and physiological processes. 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. In addition, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been shown to inhibit the production of reactive oxygen species, which are known to cause cellular damage. Furthermore, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-[(2-nitrophenyl)thio]aniline has several advantages for lab experiments, including its synthetic accessibility and low cost. 2-methoxy-4-[(2-nitrophenyl)thio]aniline is also stable under standard laboratory conditions, making it easy to handle and store. However, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling 2-methoxy-4-[(2-nitrophenyl)thio]aniline, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for 2-methoxy-4-[(2-nitrophenyl)thio]aniline research. One potential direction is to explore the potential of 2-methoxy-4-[(2-nitrophenyl)thio]aniline as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate the mechanism of action of 2-methoxy-4-[(2-nitrophenyl)thio]aniline in more detail, to better understand its biological activities. Furthermore, the development of new synthetic methods for 2-methoxy-4-[(2-nitrophenyl)thio]aniline could lead to the discovery of new analogs with improved properties. Overall, the potential of 2-methoxy-4-[(2-nitrophenyl)thio]aniline as a therapeutic agent and its biological activities make it an interesting compound for future research.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-[(2-nitrophenyl)thio]aniline involves the reaction of 2-nitroaniline with 2-methoxythiophenol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-methoxy-4-[(2-nitrophenyl)thio]aniline. The yield of 2-methoxy-4-[(2-nitrophenyl)thio]aniline can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-methoxy-4-[(2-nitrophenyl)thio]aniline has been extensively studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, 2-methoxy-4-[(2-nitrophenyl)thio]aniline has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-methoxy-4-(2-nitrophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12-8-9(6-7-10(12)14)19-13-5-3-2-4-11(13)15(16)17/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYJASVNMEUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5930019 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)


![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)



![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)